5-Methylspiro[chroman-2,4'-piperidine] hydrochloride is a high-affinity ligand for sigma (σ) receptors, which are recognized as important targets for drug design in neuroscience and oncology. The core spiro[chroman-2,4'-piperidine] scaffold is a privileged structure found in various biologically active compounds targeting receptors in the central nervous system (CNS). This specific compound is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to enhance aqueous solubility, improve chemical stability, and facilitate handling and formulation compared to the free base form.
Substituting this compound with its parent analog, spiro[chroman-2,4'-piperidine], is inadvisable for applications requiring high sigma-1 (σ1) receptor affinity, as the 5-methyl group is a critical structural motif for potent binding. Furthermore, procuring the free base instead of the hydrochloride salt introduces significant handling and formulation challenges. The HCl salt form provides superior aqueous solubility and exists as a more stable, crystalline solid, which is essential for accurate weighing, consistent solution preparation, and achieving reproducible results in biological assays.
The addition of a methyl group at the 5-position of the chroman ring results in a significant increase in binding affinity for the sigma-1 (σ1) receptor. In competitive binding assays using guinea pig brain homogenates, 5-Methylspiro[chroman-2,4'-piperidine] demonstrated a binding affinity (Ki) of 1.9 nM, representing a greater than 15-fold increase in potency compared to the unsubstituted parent compound, which has a Ki of 30.0 nM.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Spiro[chroman-2,4'-piperidine] (unsubstituted parent): 30.0 nM |
| Quantified Difference | >15-fold higher affinity |
| Conditions | Radioligand binding assay with [3H](+)-pentazocine in guinea pig brain homogenates. |
This substantial increase in potency makes the 5-methyl derivative a more efficient and specific tool for studying σ1 receptor function, requiring lower concentrations for effective receptor modulation.
This compound exhibits a favorable selectivity profile, crucial for minimizing confounding results from off-target interactions. It shows a 284-fold selectivity for the σ1 receptor (Ki = 1.9 nM) over the σ2 receptor (Ki = 540 nM). Furthermore, it demonstrates negligible affinity for the PCP binding site on the NMDA receptor (Ki > 10,000 nM), a common off-target for some sigma ligands. This contrasts with less selective, classic ligands which often have significant cross-reactivity.
| Evidence Dimension | Receptor Selectivity Ratio (Ki) |
| Target Compound Data | σ2/σ1 Selectivity: 284-fold (540 nM / 1.9 nM); PCP/σ1 Selectivity: >5200-fold (>10,000 nM / 1.9 nM) |
| Comparator Or Baseline | Sigma-2 Receptor: 540 nM; PCP Receptor: >10,000 nM |
| Quantified Difference | High selectivity against key off-targets (σ2 and PCP receptors). |
| Conditions | Radioligand binding assays with [3H]DTG (for σ2) and [3H]TCP (for PCP) in guinea pig and rat brain homogenates, respectively. |
High selectivity ensures that observed biological effects are attributable to σ1 receptor interaction, providing clearer, more reliable data and reducing the risk of misinterpretation due to off-target activities.
The hydrochloride salt form is deliberately chosen to overcome the common procurement and handling issues associated with basic amine free bases, which are often oily or have poor aqueous solubility. Converting the parent amine to its HCl salt typically increases water solubility by orders of magnitude, enhances physical stability, and provides a crystalline solid that is easier to weigh and handle accurately. This is a standard and critical practice for ensuring the quality and reproducibility of stock solutions for biological screening and in vivo studies.
| Evidence Dimension | Physicochemical Properties |
| Target Compound Data | Crystalline, water-soluble solid |
| Comparator Or Baseline | Free base form (typically lower melting point, lower aqueous solubility, potentially oily) |
| Quantified Difference | Qualitatively superior handling, stability, and solubility for aqueous buffer preparation. |
| Conditions | Standard laboratory and formulation conditions. |
Procuring the HCl salt mitigates risks of handling errors, poor solubility, and batch-to-batch inconsistency, directly impacting experimental setup, cost-effectiveness, and the reliability of downstream results.
Given its nanomolar potency and high selectivity, this compound is an excellent choice for use as a reference ligand or tool compound in competitive binding assays, receptor mapping studies, and functional assays designed to probe the pharmacology of the sigma-1 receptor.
The spiro[chroman-2,4'-piperidine] scaffold is a validated starting point for medicinal chemistry campaigns. The high affinity conferred by the 5-methyl group makes this compound a valuable precursor for synthesizing novel, highly potent, and selective ligands for CNS targets, including but not limited to sigma receptors.
The sigma-1 receptor is implicated in conditions such as neuropathic pain and neurodegenerative diseases. The high potency and clean off-target profile of this compound make it a suitable tool for in vivo or cell-based studies aimed at elucidating the therapeutic potential of σ1 receptor modulation in these disease models.